molecular formula C7H12N2 B1597711 1-(2-Isocyanoethyl)-pyrrolidine CAS No. 2920-10-7

1-(2-Isocyanoethyl)-pyrrolidine

Cat. No.: B1597711
CAS No.: 2920-10-7
M. Wt: 124.18 g/mol
InChI Key: IEGLIUHTOPMAFW-UHFFFAOYSA-N
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Description

1-(2-Isocyanoethyl)-pyrrolidine is an organic compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol . It is characterized by the presence of a pyrrolidine ring attached to an isocyanoethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Isocyanoethyl)-pyrrolidine typically involves the reaction of pyrrolidine with an isocyanide derivative. One common method includes the reaction of pyrrolidine with 2-bromoethyl isocyanide under basic conditions . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and requires careful control of temperature and reaction time to achieve high yields.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Isocyanoethyl)-pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Isocyanoethyl)-pyrrolidine involves its interaction with molecular targets through the isocyano group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(2-Isocyanoethyl)-pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the isocyano group with the pyrrolidine ring, providing a balance of reactivity and stability that is valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2-isocyanoethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGLIUHTOPMAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374791
Record name 1-(2-isocyanoethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2920-10-7
Record name 1-(2-isocyanoethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2920-10-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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